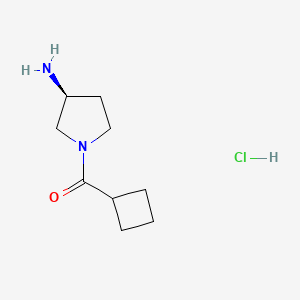
(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclobutyl group, which is a four-membered carbon ring . The “S” in the name indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine and cyclobutyl groups. The stereochemistry, indicated by the “S” in the name, would also play a role in the three-dimensional structure of the molecule .Chemical Reactions Analysis
Cyclobutyl groups are known to participate in a range of strain-releasing reactions . Pyrrolidines can undergo reactions at the nitrogen atom or at the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the stereochemistry could all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Drug Discovery and Development
One of the notable applications of this compound is in the realm of drug discovery. For instance, it has been instrumental in the development of Soticlestat, a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), showcasing its role in the homeostasis of brain cholesterol. Soticlestat is under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome, marking a novel drug class for epilepsies (Koike et al., 2021).
Synthesis of Biobased Materials
In the field of green chemistry, this compound has contributed to the development of biobased N-methylpyrrolidone (NMP), an industrial solvent traditionally derived from fossil resources. The synthesis from γ-aminobutyric acid (GABA) demonstrates a sustainable approach, highlighting its potential for environmentally friendly processes (Lammens et al., 2010).
Molecular Interactions in Biological Systems
Furthermore, this compound aids in understanding hydrophobic interactions in proteins, serving as a model for protein interiors. This is crucial for deciphering the complex mechanisms of protein folding and stability, which are central to numerous biological functions (Lawson et al., 1984).
Enzymatic Biodegradation for Targeted Protein Delivery
The compound has also found application in the development of multiresponsive hydrogels for protein delivery targeted to the small intestine, showcasing its utility in drug delivery systems. These hydrogels demonstrate pH-responsive swelling and enzyme-catalyzed degradation, offering a promising approach for oral delivery of therapeutic proteins (Knipe et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXGMNUMNBEDE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CC[C@@H](C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
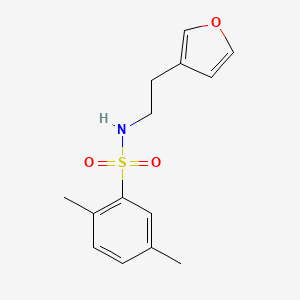
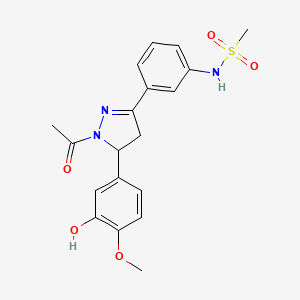

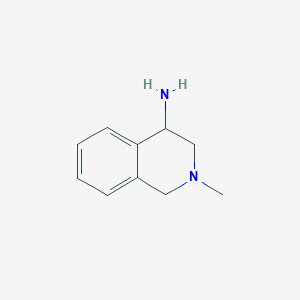
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
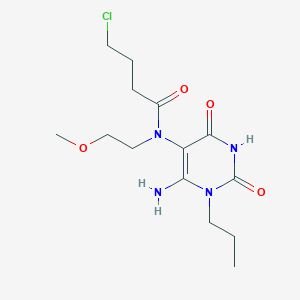
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

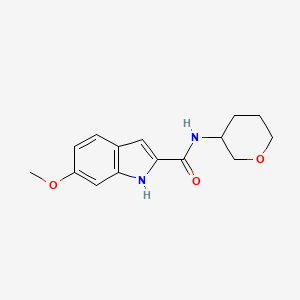
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)